4-(Ethoxymethyl)piperidin-4-OL

Overview

Description

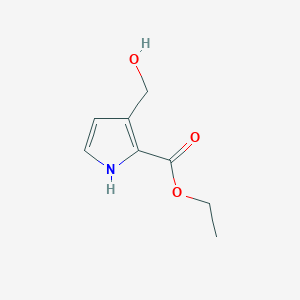

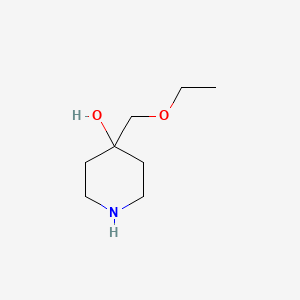

4-(Ethoxymethyl)piperidin-4-OL is an organic compound consisting of a piperidine ring with an ethoxymethyl group and a hydroxyl group attached to it. It has a molecular weight of 159.23 and is typically stored in a refrigerator . The compound is usually in oil form .

Synthesis Analysis

A series of novel piperidin-4-ol derivatives, including this compound, were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of this compound is characterized by a piperidine ring with an ethoxymethyl group and a hydroxyl group attached to it. The InChI code for the hydrochloride version of the compound is 1S/C8H17NO2.ClH/c1-2-11-7-8(10)3-5-9-6-4-8;/h9-10H,2-7H2,1H3;1H .Physical And Chemical Properties Analysis

This compound has a molecular weight of 159.23 . It is typically stored in a refrigerator and is usually in oil form .Scientific Research Applications

Synthesis and Biological Characterization of Monoamine Transporters Modulators

The synthesis of a novel series of optically active molecules, including 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol, showed varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters. These compounds have potential applications in treating several neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder (Kharkar et al., 2009).

Medicinal Chemistry and Pharmaceutical Applications

Design and Synthesis of Selective Estrogen Receptor Modulators (SERMs)

A systematic approach led to the development of chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols, designed based on an accepted pharmacophore model for SERMs. These compounds were evaluated against estrogen-responsive human MCF-7 breast cancer cells, highlighting their potential in therapeutic applications (Yadav et al., 2011).

Mechanism of Action

Target of Action

The primary target of 4-(Ethoxymethyl)piperidin-4-OL is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

This compound interacts with the CCR5 receptor, acting as an antagonist . The compound contains a basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . This interaction inhibits the binding of HIV-1, thereby preventing the virus from entering the cell .

Biochemical Pathways

The antagonistic action of this compound on the CCR5 receptor affects the HIV-1 entry pathway . By blocking this receptor, the compound prevents the virus from entering the cell, thereby inhibiting the progression of the infection .

Pharmacokinetics

The compound’s molecular weight (15923) and its oil-like physical form suggest that it may have good bioavailability .

Result of Action

The primary result of this compound’s action is the prevention of HIV-1 entry into cells . By acting as a CCR5 antagonist, the compound inhibits the virus’s ability to infect cells, potentially slowing the progression of the disease .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors, mist, or gas, and ensuring adequate ventilation .

Future Directions

Biochemical Analysis

Biochemical Properties

4-(Ethoxymethyl)piperidin-4-OL plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the chemokine receptor CCR5, a G-protein coupled receptor involved in the entry process of HIV-1 . The interaction between this compound and CCR5 is characterized by a strong salt-bridge interaction, which is crucial for its antagonistic activity against the receptor.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been evaluated for its potential to inhibit HIV-1 infection by blocking the CCR5 receptor . This blockade prevents the virus from entering the cells, thereby inhibiting its replication and spread.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to the CCR5 receptor by forming a strong salt-bridge interaction with the receptor’s binding site . This interaction inhibits the receptor’s function, preventing HIV-1 from binding and entering the host cells. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in the immune response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as refrigeration . Its stability may decrease over extended periods, leading to potential degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits the CCR5 receptor . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney function. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues. For instance, the compound may be transported across cell membranes via active transport mechanisms, ensuring its effective delivery to the site of action .

properties

IUPAC Name |

4-(ethoxymethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-11-7-8(10)3-5-9-6-4-8/h9-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYUNRCPFHHFFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1(CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B1404016.png)

![6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1404020.png)

![Spiro[3.5]nonan-7-OL](/img/structure/B1404022.png)

![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1404024.png)

![Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate](/img/structure/B1404028.png)